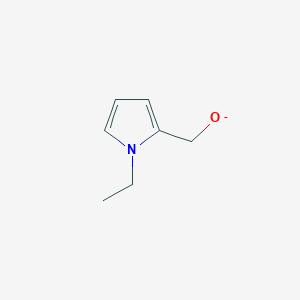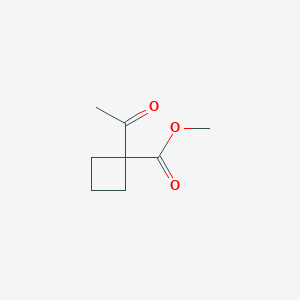
4-Ethoxy-3,5-difluorobenzenesulfonyl chloride
Vue d'ensemble
Description
4-Ethoxy-3,5-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C8H7ClF2O3S. It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds. This compound is characterized by the presence of an ethoxy group, two fluorine atoms, and a sulfonyl chloride group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethoxy-3,5-difluorobenzenesulfonyl chloride can be synthesized through the reaction of 4-ethoxy-3,5-difluorobenzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with an excess of thionyl chloride, resulting in the formation of the sulfonyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-3,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.
Reduction: Lithium aluminum hydride or other hydride donors are used as reducing agents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonylureas: Formed through reactions with ureas.
Reduced products: Sulfonamides formed through reduction reactions.
Applications De Recherche Scientifique
4-Ethoxy-3,5-difluorobenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules, aiding in the synthesis of complex organic compounds.
Pharmaceuticals: Plays a role in the synthesis of sulfonamide-based drugs and other pharmaceutical intermediates.
Materials science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.
Biological research: Employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-ethoxy-3,5-difluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products depend on the nature of the nucleophile and the reaction conditions. The compound’s effects are primarily due to its ability to form stable sulfonamide bonds, which are important in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluorobenzenesulfonyl chloride: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
3,4-Difluorobenzenesulfonyl chloride: Has a different substitution pattern on the benzene ring, leading to different reactivity and applications.
4-Methoxy-3,5-difluorobenzenesulfonyl chloride: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness
4-Ethoxy-3,5-difluorobenzenesulfonyl chloride is unique due to the presence of both ethoxy and difluoro substituents, which enhance its reactivity and versatility in organic synthesis. The ethoxy group provides additional solubility in organic solvents, while the difluoro groups increase the compound’s electrophilicity, making it a valuable reagent in various chemical transformations .
Propriétés
IUPAC Name |
4-ethoxy-3,5-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O3S/c1-2-14-8-6(10)3-5(4-7(8)11)15(9,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPJJNCSODVTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)



![[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine](/img/structure/B1405928.png)




